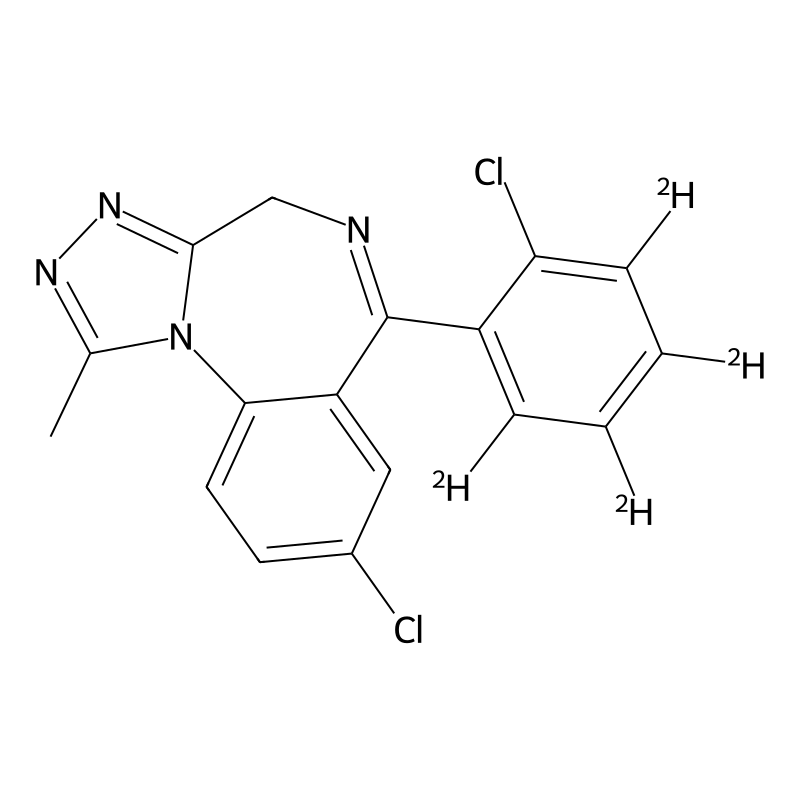

Triazolam-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Triazolam-D4 is a deuterated stable isotope-labeled internal standard (SIL-IS) specifically designed for the absolute quantification of the short-acting benzodiazepine triazolam in complex biological matrices. In clinical toxicology and forensic analysis, it is utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. By incorporating four deuterium atoms, it provides a +4 Da mass shift (m/z 347.0 vs 343.1) while maintaining identical chromatographic retention and ionization efficiency to the unlabeled target, making it an essential procurement choice for high-throughput pharmacokinetic and drug-facilitated crime screening assays [1].

Procurement Fit

In LC-MS/MS bioanalysis, substituting Triazolam-D4 with a generic benzodiazepine internal standard (such as Diazepam-D5 or Lorazepam-D4) introduces significant quantification errors due to unmatched matrix effects. Biological matrices like urine and plasma exhibit absolute matrix effects ranging from 29% to 49% during electrospray ionization (ESI). Because generic standards do not co-elute exactly with triazolam, they experience different localized zones of ion suppression or enhancement. Furthermore, generic standards yield inferior extraction recoveries (e.g., ~84% with diazepam) compared to the near-perfect recovery correction provided by the exact isotopologue. Consequently, laboratories must procure Triazolam-D4 to achieve regulatory-compliant relative matrix effects (<12%) and precision (<15%) [1].

Substitution Risk

Precision Correction of ESI Ion Suppression in Urine Matrices

When quantifying triazolam in human urine using LC-MS/MS, absolute matrix effects can severely skew results. Using Triazolam-D4 as the internal standard ensures that relative matrix effects remain strictly controlled below 12%, and absolute matrix effects are corrected to <15% variance. In contrast, using non-matching internal standards in similar benzodiazepine panels results in uncorrected matrix effects of 29-49% and higher coefficient of variation (>20%)[1].

| Evidence Dimension | Relative Matrix Effect Variance |

| Target Compound Data | < 12% variance (Triazolam-D4 corrected) |

| Comparator Or Baseline | 29% - 49% absolute matrix effect (Uncorrected / Generic IS) |

| Quantified Difference | > 60% improvement in matrix effect correction |

| Conditions | LC-MS/MS (ESI+), human urine matrix, protein precipitation |

Procurement of the exact deuterated standard is mandatory to meet FDA/EMA bioanalytical validation guidelines for matrix effect limits.

m/z 347.0 → 312.0

Superior Extraction Recovery Correction vs. Diazepam IS

During sample preparation, such as liquid-liquid extraction, analyte loss is inevitable. Studies show that using a generic internal standard like diazepam yields uncorrected recoveries of only 84% for triazolam. Triazolam-D4, sharing the exact physicochemical properties of the target, perfectly tracks extraction losses, restoring assay accuracy to within -12.33% to +9.76% and achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL in plasma [1].

| Evidence Dimension | Assay Accuracy / Recovery Correction |

| Target Compound Data | Accuracy restored to -12.33% to +9.76% |

| Comparator Or Baseline | 84% uncorrected recovery (using Diazepam IS) |

| Quantified Difference | Complete correction of ~16% extraction loss |

| Conditions | Liquid-liquid extraction, human plasma, LC-MS/MS MRM mode |

Ensures reliable quantification in forensic and clinical settings where absolute concentration dictates legal or medical decisions.

Alprazolam: 108.5–101.0%

Chromatographic and Mass Transition Specificity

Triazolam contains two chlorine atoms, meaning its natural isotopic envelope includes significant M+2 and M+4 contributions. Procuring a D4-labeled standard (m/z 347.0) rather than a D2 or D3 analog ensures the internal standard mass is shifted sufficiently (+4 Da) to avoid isotopic cross-talk from the natural 37Cl isotopes of the unlabeled target (m/z 343.1). This specific +4 Da shift eliminates false-positive signal contributions while perfectly preserving chromatographic co-elution[1].

| Evidence Dimension | Isotopic Cross-talk / Mass Shift |

| Target Compound Data | +4 Da shift (m/z 347.0 -> 312.0), zero cross-talk |

| Comparator Or Baseline | +2 Da shift (D2 analogs) or Unlabeled Triazolam |

| Quantified Difference | Complete elimination of M+2 isotopic interference from the two chlorine atoms |

| Conditions | Triple-quadrupole tandem MS, positive ion mode ESI |

The D4 labeling strategy specifically avoids interference from the natural 37Cl isotopes present in the dichlorinated triazolam molecule, ensuring zero false-positive signal contribution.

Precision < 15.26% RSD

Accuracy -8.08 to 13.33%

vs. non-isotopic surrogate IS

Phenyl ring labeling

Alprazolam: 108.5% at 0.1 μg/L

Clinical Pharmacokinetic (PK) Studies

Triazolam-D4 is the required internal standard for evaluating the absorption, distribution, metabolism, and excretion (ADME) of triazolam in clinical trials. Its ability to support LLOQs as low as 0.05 ng/mL in plasma enables accurate mapping of the drug's short elimination half-life (1.5 to 5.0 hours) [1].

Forensic Toxicology and Drug-Facilitated Crime Screening

Due to triazolam's implication in date-rape cases and fatal overdoses, forensic laboratories procure Triazolam-D4 to ensure legally defensible quantification in complex matrices like post-mortem blood, urine, and hair. The D4 standard guarantees that matrix-induced ion suppression does not lead to false-negative reporting[2].

High-Throughput Urine Drug Testing (UDT)

In high-throughput clinical UDT panels utilizing one-step enzymatic hydrolysis and solid-phase extraction (SPE), Triazolam-D4 perfectly mimics the target analyte's behavior, correcting for any variations in enzyme efficiency or SPE recovery across hundreds of patient samples [3].

Application Fit Matrix

References

- [1] Simultaneous Quantification of Triazolam and its Metabolites in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry, Journal of Analytical Toxicology, Volume 35, Issue 3, April 2011, Pages 170–175.

- [2] Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry, Journal of Chromatography B, Volume 873, Issue 1, September 2008, Pages 111-115.

- [3] LC-MS/MS Analysis of Benzodiazepines in Urine with Room Temp Hydrolisys and One-step Clean Up, Phenomenex Application Note.

XLogP3

Explore Compound Types